![molecular formula C14H18N2O3S2 B5631126 ethyl 2-{[(propionylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5631126.png)
ethyl 2-{[(propionylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
The compound is a derivative of thieno[2,3-b]thiophene, a sulfur-containing heterocyclic moiety that has attracted interest due to its potential applications in medicinal chemistry and material science. The incorporation of both thioamide and carboxylate functional groups may influence the compound's chemical reactivity and physical properties, making it a subject of synthetic and analytical chemistry studies.
Synthesis Analysis
Synthesis approaches for related thiophene derivatives involve multistep reactions starting from simpler thiophene compounds. For instance, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives can be synthesized via reactions involving carbon disulfide, halo compounds, and amines under specific conditions (Khodairy & El-Saghier, 2011). These methods could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The structural analysis of thiophene derivatives is crucial for understanding their chemical behavior. For example, the X-ray crystallography study of similar compounds provides insights into their molecular geometry, confirming planar geometric structures with slight deviations and possible intermolecular hydrogen bonding (Menati et al., 2020). Such structural features are vital for predicting the reactivity and interaction of the compound with other molecules.
Chemical Reactions and Properties
The reactivity of thiophene derivatives towards various reagents leads to a wide range of heterocyclic compounds, showcasing the versatility of these molecules in organic synthesis. For instance, reactions with amines, carbon disulfide, and halo compounds can yield various heterocyclic systems, including oxadiazoles, triazoles, and more complex fused rings (Khodairy & El-Saghier, 2011). These reactions highlight the compound's potential as a precursor for synthesizing new materials or biologically active molecules.
properties
IUPAC Name |
ethyl 2-(propanoylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-3-10(17)15-14(20)16-12-11(13(18)19-4-2)8-6-5-7-9(8)21-12/h3-7H2,1-2H3,(H2,15,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZITJYBKPIKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=C(C2=C(S1)CCC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(propanoylcarbamothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
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